Erythro-guaiacylglycerol-|A-ferulic acid ether

Natural product procurement Analytical chemistry Quality control

Procurement of 8-O-4′-neolignans without stereochemical specification introduces uncontrolled variables in biological assays, as erythro and threo epimers produce quantitatively distinct outcomes. Erythro-guaiacylglycerol-β-ferulic acid ether (CAS 1372162-61-2) resolves this with definitive erythro configuration validated by NMR (J7,8 and ΔδC8-C7) and HPLC, enabling unambiguous identification and reproducible SAR studies. • Stereochemically verified: Erythro configuration confirmed by J7,8 and ΔδC8-C7 parameters • Quantified purity: ≥98% HPLC supports accurate LC-MS and HPLC-PDA analytical workflows • Application-ready: Validated reference standard for dereplication in Gueldenstaedtia verna, Avicennia marina, and Angelica dahurica metabolomics

Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
Cat. No. B15140182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythro-guaiacylglycerol-|A-ferulic acid ether
Molecular FormulaC20H22O8
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C20H22O8/c1-26-16-10-13(5-6-14(16)22)20(25)18(11-21)28-15-7-3-12(4-8-19(23)24)9-17(15)27-2/h3-10,18,20-22,25H,11H2,1-2H3,(H,23,24)/b8-4+/t18-,20+/m0/s1
InChIKeyVRPSNHRJPVYMJT-VGVXJFJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-guaiacylglycerol-β-ferulic acid ether: Structural Overview


Erythro-guaiacylglycerol-β-ferulic acid ether (CAS 1372162-61-2) is an 8-O-4′-type neolignan characterized by an erythro-configured aryl glycerol unit linked via an ether bond to a ferulic acid moiety (C20H22O8; MW 390.38) . This phenylpropanoid dimer is a naturally occurring compound first isolated and structurally characterized from the marine mangrove plant *Avicennia marina*, and subsequently identified in *Gueldenstaedtia verna* and *Angelica dahurica* var. *formosana* [1][2][3]. The compound's erythro stereochemistry is a defining structural feature that distinguishes it from its threo epimer, with validated analytical methods (NMR and HPLC) enabling definitive identity confirmation [4].

Configuration Stereochemically defined erythro form
Identity NMR and HPLC verified identity
Origin Naturally sourced neolignan standard

Erythro-guaiacylglycerol-β-ferulic acid ether: Stereochemical Specificity


8-O-4′-type neolignans bearing a guaiacylglycerol backbone linked to a phenylpropanoid unit exist as epimeric pairs (erythro and threo) distinguished solely by the relative stereochemistry at C-7 and C-8 of the glycerol moiety [1]. Substituting erythro-guaiacylglycerol-β-ferulic acid ether with its threo epimer or with structurally related analogs (e.g., β-coniferyl ether or β-coniferyl aldehyde ether variants) without stereochemical verification introduces uncontrolled variables in biological assays. Experimental evidence from closely related 8-O-4′-neolignans demonstrates that erythro and threo configurations, as well as absolute enantiomeric configurations, produce quantitatively distinct biological outcomes in cytotoxicity [2], angiogenesis [3], and enzyme inhibition [4] assays. Procurement without stereochemical specification therefore compromises experimental reproducibility and data interpretability.

Stereochemistry mismatch
Threo epimer or unspecified stereochemistry may shift biological activity profile; class-level evidence shows stereochemistry-dependent differences in cytotoxicity and angiogenesis.
Identity unverified
Procurement without stereochemical specification prevents NMR-based identity confirmation, compromising experimental reproducibility and data interpretation.

Erythro-guaiacylglycerol-β-ferulic acid ether: Quantitative Differentiation Evidence


HPLC Purity Benchmark for Procurement

Commercially sourced erythro-guaiacylglycerol-β-ferulic acid ether is supplied with a Certificate of Analysis documenting HPLC purity ≥98%, with NMR confirmation of structural identity . This purity specification exceeds the typical 95% threshold for research-grade natural products and provides a quantitative procurement benchmark against which alternative sources may be evaluated .

HPLC Purity Benchmark
Lot attribute
≥98% (HPLC) vs typical ≥95%
Supports procurement benchmark; may reduce batch variability from co-eluting impurities.
Data to verify via supplier Certificate of Analysis.
Natural product procurement Analytical chemistry Quality control

NMR Differentiation of Erythro vs. Threo Epimers

The erythro and threo configurations of 8-O-4′-neolignans can be unambiguously distinguished using systematic NMR parameters—specifically, the coupling constant J7,8 and the chemical shift difference ΔδC8−C7 [1]. These validated spectroscopic criteria enable definitive identity verification of erythro-guaiacylglycerol-β-ferulic acid ether prior to biological testing, a capability not available when stereochemistry is unspecified or when purchasing racemic or epimeric mixtures [2].

NMR Epimer Differentiation
Class-level
J7,8 and ΔδC8−C7 parameters
Enables unambiguous erythro vs threo identity verification prior to assay use.
Validated for 8-O-4′-neolignan class; requires NMR access.
Stereochemistry NMR spectroscopy Natural product authentication

Stereochemistry-Dependent Cytotoxicity in Hepatocellular Carcinoma

In a direct head-to-head comparison of 8-O-4′-neolignan epimers (erythro-guaiacylglycerol-β-coniferyl aldehyde ether and threo-guaiacylglycerol-β-coniferyl aldehyde ether) against hepatocellular carcinoma cells, enantiomer 1b of the erythro series exhibited an IC50 of 45.56 μM in Hep3B cells, whereas its enantiomer 1a showed an IC50 of 82.66 μM—a 1.8-fold difference arising solely from absolute configuration variation within the same epimeric series [1]. Although these data are for the coniferyl aldehyde ether analog rather than the ferulic acid ether target compound, they establish that stereochemical variation within the 8-O-4′-neolignan class produces quantifiable, non-trivial differences in biological potency.

Cytotoxicity (Hep3B)
Class-level
Erythro-coniferyl ether enantiomers: IC50 45.56 vs 82.66 μM (1.8-fold)
Demonstrates stereochemistry can produce quantifiable differences in cell-model response.
No direct data for target compound; analog-based inference.
Cytotoxicity Hepatocellular carcinoma Stereochemistry-activity relationship

Pro-Angiogenic Activity: Threo vs. Erythro Configuration

In a study directly comparing erythro-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (eGGCE) and threo-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (tGGCE), the threo isomer exhibited greater pro-angiogenic activity than its erythro counterpart [1]. Both stereoisomers promoted in vitro angiogenesis in the μM to nM concentration range, enhancing endothelial cell proliferation and tube formation on Matrigel, but the threo configuration was explicitly identified as the more potent stereoisomer [1]. This finding demonstrates that erythro vs. threo stereochemistry in guaiacylglycerol-ether neolignans is a functional determinant of biological activity magnitude.

Pro-angiogenic Activity
Class-level
Threo > erythro activity in proliferation and tube formation assays
Supports stereochemistry-dependent angiogenesis context; erythro form relevant as lower-activity comparator.
Based on guaiacylglycerol-coniferyl alcohol ether analogs.
Angiogenesis Endothelial cell biology Stereoisomer activity comparison

Erythro-guaiacylglycerol-β-ferulic acid ether: Research and Industrial Applications


Reference Standard for Dereplication

Use erythro-guaiacylglycerol-β-ferulic acid ether as an authenticated reference standard for dereplication studies in plant metabolomics and natural product discovery. The compound's definitive erythro configuration, verified by NMR parameters (J7,8 and ΔδC8−C7) [1], enables unambiguous identification of this 8-O-4′-neolignan in complex botanical extracts from *Gueldenstaedtia verna*, *Avicennia marina*, *Angelica dahurica*, and other phenylpropanoid-rich plant sources [2][3]. The ≥98% HPLC purity specification supports accurate quantification in LC-MS and HPLC-PDA analytical workflows.

Stereochemistry-Activity Relationship Studies

Employ erythro-guaiacylglycerol-β-ferulic acid ether as the erythro-configured comparator in systematic structure-activity relationship (SAR) studies of 8-O-4′-neolignan biological effects. Given that closely related guaiacylglycerol-ether neolignans exhibit stereochemistry-dependent differences in cytotoxicity (up to 1.8-fold IC50 variation between enantiomers) [4] and angiogenesis (threo > erythro activity ranking) [5], inclusion of stereochemically defined erythro material is essential for isolating the contribution of configuration to observed phenotypes. This compound serves as the appropriate erythro benchmark against which threo epimers and other analogs may be quantitatively compared.

Lignin Biosynthesis Model Compound

Utilize erythro-guaiacylglycerol-β-ferulic acid ether as a structurally defined model compound for investigating lignin biosynthesis pathways and 8-O-4′ ether bond formation mechanisms. The compound represents a naturally occurring ferulic acid-coniferyl alcohol dimer characterized in grass straw lignins [6], and its erythro stereochemistry reflects the stereochemical outcome of specific oxidative coupling conditions. Its availability as a stereochemically pure standard enables mechanistic studies of regioselectivity and stereoselectivity in lignin polymerization reactions.

Application
Selection Property
Validation Focus
Dereplication Standard
Stereochemically defined identity, high-purity analytical specification
Chromatographic retention and NMR identity verification
Stereochemistry-Activity Studies
Erythro comparator consistency
Assay response comparison between erythro and threo epimers
Lignin Biosynthesis Model
Erythro stereochemical outcome model
Oxidative coupling stereoselectivity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythro-guaiacylglycerol-|A-ferulic acid ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.